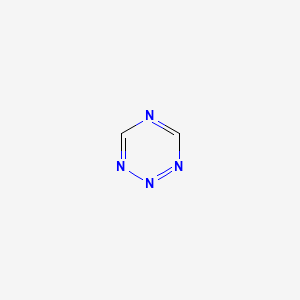

1,2,3,5-Tetrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,5-tetrazine is a tetrazine.

Wissenschaftliche Forschungsanwendungen

Synthesis and Fundamental Reactivity

The first general synthesis of 1,2,3,5-tetrazines was reported by researchers at Scripps Research in December 2022. This method allows for the efficient production of various derivatives from commercially available starting materials in just five reaction steps . The reactivity of 1,2,3,5-tetrazines differs significantly from that of their isomeric counterparts, particularly 1,2,4,5-tetrazines. Notably, 1,2,3,5-tetrazines exhibit a unique cycloaddition reactivity with amidines and strained dienophiles .

Key Reactivity Patterns

- Cycloaddition with Amidines : The reaction between 1,2,3,5-tetrazines and amidines is characterized by high efficiency and a specific regioselectivity (C4/N1 mode), leading to the formation of fully substituted triazines .

- Orthogonal Reactivity : 1,2,3,5-tetrazines can be used alongside 1,2,4,5-tetrazines without competitive reactions due to their distinct reactivity profiles .

Pharmaceutical Applications

The pharmaceutical potential of 1,2,3,5-tetrazine derivatives is significant. The compounds are being explored for their use in drug development and as chemical probes for biological applications. Their ability to form stable conjugates makes them suitable for bioorthogonal chemistry—a technique that allows for the selective labeling of biomolecules in living systems .

Case Studies in Drug Development

- Anticancer Therapeutics : Some derivatives of this compound are under investigation for their anticancer properties. For example, the compound this compound-8-carboxamide has shown promise in preclinical studies targeting specific cancer types .

- Bioorthogonal Probes : The unique reactivity of 1,2,3,5-tetrazines enables their use as labeling agents in biological systems. Their fast reaction rates with biological targets facilitate real-time imaging and tracking of cellular processes .

Material Science Applications

In addition to pharmaceuticals, this compound compounds are being studied for their potential applications in materials science. Their high nitrogen content suggests utility in high-energy materials and explosives .

Potential Material Applications

- High-Energy Materials : The stability and reactivity of tetrazine compounds make them candidates for developing new energetic materials that could be used in propellants or explosives.

- Fluorescent Materials : Certain derivatives exhibit fluorescence properties that may be harnessed for applications in sensors or imaging technologies .

Comparative Summary Table

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Pharmaceuticals | Anticancer drugs; bioorthogonal probes | High reactivity; selective labeling |

| Material Science | High-energy materials; fluorescent dyes | Stability; unique optical properties |

| Chemical Probes | Biological imaging; drug development | Fast reaction rates; orthogonal reactivity |

Eigenschaften

CAS-Nummer |

592-59-6 |

|---|---|

Molekularformel |

C2H2N4 |

Molekulargewicht |

82.06 g/mol |

IUPAC-Name |

1,2,3,5-tetrazine |

InChI |

InChI=1S/C2H2N4/c1-3-2-5-6-4-1/h1-2H |

InChI-Schlüssel |

ZFXBERJDEUDDMX-UHFFFAOYSA-N |

SMILES |

C1=NC=NN=N1 |

Kanonische SMILES |

C1=NC=NN=N1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.